molecular formula C13H15NO4 B2666744 methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate CAS No. 2034205-26-8

methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate

Cat. No.: B2666744
CAS No.: 2034205-26-8
M. Wt: 249.266
InChI Key: MBNLKMYLRCSBLU-UHFFFAOYSA-N
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Description

Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a chemical compound that features a benzofuran ring, which is a fused benzene and furan ring system. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

The synthesis of benzofuran derivatives, including methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate, often involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some benzofuran compounds exert their effects by binding to specific proteins, thereby inhibiting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Benzofuran derivatives are unique due to their fused ring structure, which imparts distinct biological activities. Similar compounds include:

Properties

IUPAC Name

methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-12(8-14-13(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,12H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNLKMYLRCSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OC)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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